ACHROMOPEPTIDASE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Achromopeptidase is a lysyl endopeptidase, originally isolated from a soil bacterium . It has a broad range of bacteriolytic activity and is known to lyse the cell walls of many Gram-positive organisms that are resistant to lysozyme such as Streptococcus faecalis and Micrococcus luteus, as well as a number of Gram-negative organisms . It has been shown to contain two different bacteriolytic proteases, alp3 (α-lytic protease) and blp4 (β-lytic protease) .

Synthesis Analysis

This compound has been used in a sample preparation methodology for enzymatic lysis and sample heating for low-resource, point-of-care applications . It has been shown to be effective in the rapid lysis of a Gram-positive bacterium (Staphylococcus aureus) and an RNA virus (human respiratory syncytial virus) using a dried lysis enzyme mixture .Molecular Structure Analysis

This compound is composed of 65% β-sheets and 10% α-helical structures . It has a molecular weight of approximately 27 kDa .Chemical Reactions Analysis

This compound has been used in an instrument-free chemical heater system for rapid lysis of a Gram-positive bacterium (Staphylococcus aureus) and an RNA virus (human respiratory syncytial virus) .Physical And Chemical Properties Analysis

This compound is a bacteriolytic enzyme and belongs to the serine protease family . It is effective for the lysis of gram-positive bacteria compared to lysozyme . Its activity is inhibited in the presence of heavy metals .Mécanisme D'action

Achromopeptidase hydrolyzes a number of proteins, notably proteins on the surface of Gram-positive bacteria . It contains two bacteriolytic proteases, alp3 (α-lytic protease) and blp4 (β-lytic protease). Alp cleaves both the junction bond between the polysaccharide and the peptide moiety in addition to the D-Ala-Gly and Gly-Gly peptide bonds in peptidoglycan . Blp has particular specificity for cleavage of Gly-X bonds .

Safety and Hazards

Orientations Futures

Achromopeptidase has been used in the development of point-of-care nucleic acid tests . When this compound is immobilized on nitrocellulose paper, it retains its enzymatic function and can easily and rapidly be activated using agitation . This opens new possibilities for paper-based Point-of-Care (POC) devices .

Propriétés

Numéro CAS |

123175-82-6 |

|---|---|

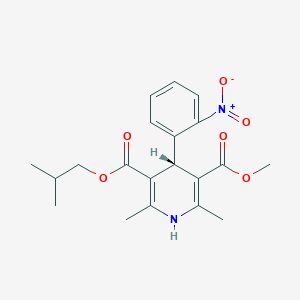

Formule moléculaire |

C9H9NO6S |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.